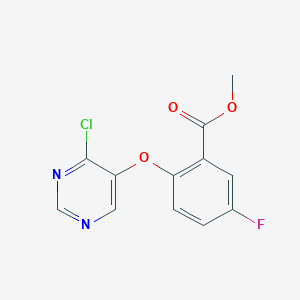
Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate is a chemical compound that belongs to the class of organic compounds known as benzoates. This compound is characterized by the presence of a benzoate group, a pyrimidine ring, and a fluorine atom. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate typically involves the reaction of 4-chloropyrimidine with 5-fluorobenzoic acid in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chemical reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is isolated through filtration and purification processes such as recrystallization or chromatography.
化学反应分析
Types of Reactions
Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of oxides and carboxylic acids.
Reduction: Formation of alcohols and amines.
Substitution: Formation of substituted benzoates and pyrimidines.
科学研究应用
Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical pathways. The presence of the fluorine atom enhances its binding affinity and selectivity towards certain targets.
相似化合物的比较
Similar Compounds
- Methyl 2-(4-chloropyrimidin-5-yl)acetate
- Methyl 2-(4-chloropyrimidin-5-yl)propanoate
Uniqueness
Methyl 2-((4-chloropyrimidin-5-yl)oxy)-5-fluorobenzoate is unique due to the presence of both a fluorine atom and a benzoate group, which confer distinct chemical and biological properties. The fluorine atom enhances its stability and binding affinity, making it a valuable compound in various research applications.
属性
分子式 |
C12H8ClFN2O3 |
|---|---|
分子量 |
282.65 g/mol |
IUPAC 名称 |
methyl 2-(4-chloropyrimidin-5-yl)oxy-5-fluorobenzoate |
InChI |
InChI=1S/C12H8ClFN2O3/c1-18-12(17)8-4-7(14)2-3-9(8)19-10-5-15-6-16-11(10)13/h2-6H,1H3 |
InChI 键 |
STTCRDXMNCRNHX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=C(C=CC(=C1)F)OC2=CN=CN=C2Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-isopentyl-2-methyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B15279590.png)
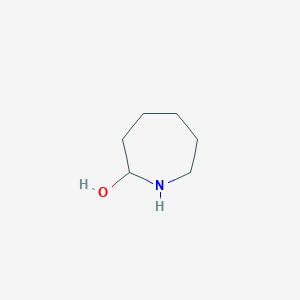
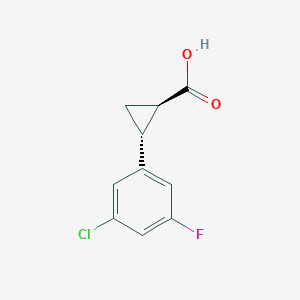
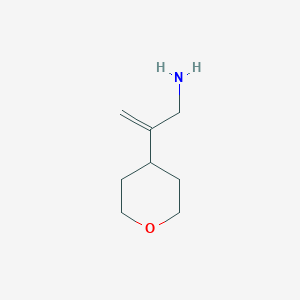
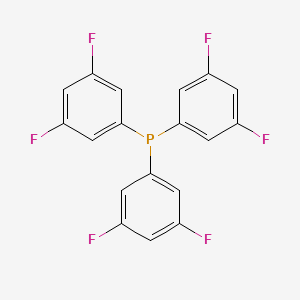
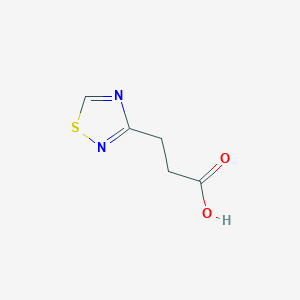
![6'-Fluoro-1'H-spiro[piperidine-4,2'-quinolin]-4'(3'H)-one](/img/structure/B15279646.png)
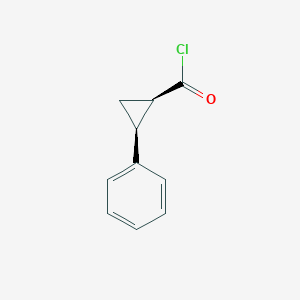
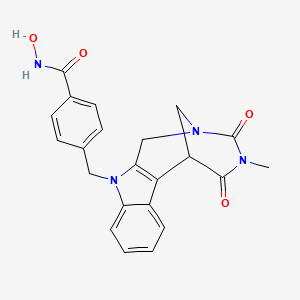

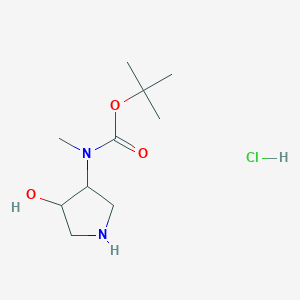
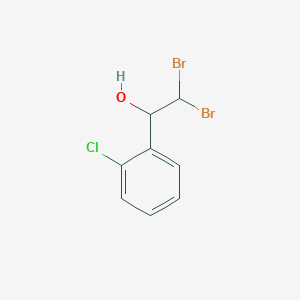
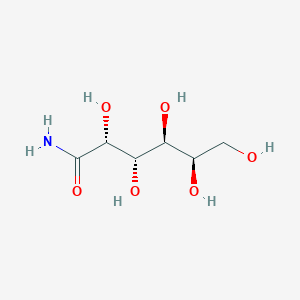
![Benzyl (7-azaspiro[3.5]nonan-1-yl)carbamate](/img/structure/B15279688.png)
